

The Quinoline Scaffold: A Privileged Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Quinolinecarboxylic acid

Cat. No.: B082417

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a Versatile Heterocycle

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.^{[1][2][3]} First isolated from coal tar in 1834, this deceptively simple structure has proven to be a "privileged scaffold," a term bestowed upon molecular frameworks that exhibit the ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.^{[4][5][6]} Its presence in numerous natural products, from the antimalarial quinine to anticancer alkaloids, has long signaled its therapeutic potential.^{[7][8][9][10][11]} The synthetic tractability of the quinoline nucleus further enhances its appeal, allowing for extensive structural modifications to fine-tune its biological profile.^{[3][4][12]} This guide delves into the profound biological significance of the quinoline scaffold, exploring its multifaceted roles in drug discovery, from its well-established applications to the cutting edge of therapeutic innovation.

The Chemical Foundation of Biological Versatility

Quinoline, with the chemical formula C_9H_7N , is a weak tertiary base.^{[13][14]} Its aromatic nature and the presence of the nitrogen atom create a unique electronic distribution that underpins its ability to engage in various non-covalent interactions with biological macromolecules, including

hydrogen bonding, π - π stacking, and hydrophobic interactions. The quinoline ring system can be readily functionalized at multiple positions, providing a rich platform for the synthesis of diverse derivatives with tailored pharmacological properties.[\[12\]](#)[\[15\]](#)

Key Synthetic Routes to the Quinoline Core

The construction of the quinoline scaffold has been a subject of extensive research, leading to the development of several classic and modern synthetic methodologies. These methods offer access to a wide range of substituted quinolines, crucial for structure-activity relationship (SAR) studies.

Classical Named Reactions:

Several well-established reactions have been instrumental in the synthesis of quinolines for over a century:[\[7\]](#)[\[13\]](#)[\[16\]](#)

- Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[\[13\]](#)[\[16\]](#)
- Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β -unsaturated aldehydes or ketones.[\[13\]](#)[\[16\]](#)
- Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.[\[13\]](#)[\[16\]](#)
- Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β -diketones.[\[7\]](#)[\[13\]](#)
- Conrad-Limpach Synthesis: Involves the reaction of anilines with β -ketoesters.[\[13\]](#)[\[15\]](#)

Modern and Greener Synthetic Approaches:

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These include:

- Microwave-assisted synthesis: To reduce reaction times and improve yields.[\[15\]](#)
- Transition metal-catalyzed reactions: Offering novel pathways for quinoline construction and functionalization.[\[13\]](#)

- Multicomponent reactions: Allowing for the one-pot synthesis of complex quinoline derivatives, enhancing atom economy.[17]

The choice of synthetic route is critical as it dictates the substitution patterns achievable on the quinoline ring, which in turn profoundly influences the biological activity of the resulting compounds.

A Spectrum of Pharmacological Activities: The Quinoline Scaffold in Action

The true significance of the quinoline scaffold lies in its remarkable ability to serve as a foundation for drugs targeting a wide array of diseases. This versatility stems from the scaffold's capacity to be decorated with various functional groups, enabling precise interactions with diverse biological targets.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, with several compounds in clinical use and many more under investigation.[1][2][4][6] Their mechanisms of action are diverse and target key pathways involved in cancer progression.[1][2][3][18]

Mechanisms of Anticancer Action:

- Kinase Inhibition: Many quinoline-based drugs function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4][6][18] For example, Bosutinib is a dual inhibitor of Src and Abl kinases used in the treatment of chronic myelogenous leukemia.[19] Lenvatinib and Cabozantinib are multi-kinase inhibitors targeting VEGFR, among other kinases, and are used to treat various cancers, including thyroid and kidney cancer.[19][20]
- Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][4]

- **Tubulin Polymerization Inhibition:** By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis.[3][18]
- **Induction of Apoptosis:** Quinoline derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[1][2][21]
- **Inhibition of Angiogenesis:** By blocking the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.[1][2]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, in the context of reversing multidrug resistance, the presence of a basic nitrogen atom in a side chain and the spatial arrangement of hydrophobic moieties are crucial for interaction with P-glycoprotein.[22]

Antimalarial Activity: A Historical and Ongoing Battle

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[23][24] This paved the way for the development of synthetic quinoline antimalarials that remain mainstays of treatment today.

Key Quinoline Antimalarials:

- **Chloroquine:** A 4-aminoquinoline that has been widely used for decades.[23][24][25]
- **Mefloquine and Quinine:** Quinolinemethanol drugs that are also crucial in malaria treatment. [26][27]
- **Primaquine:** An 8-aminoquinoline effective against the dormant liver stages of the parasite. [28]
- **Tafenoquine:** A more recent 8-aminoquinoline derivative with a longer half-life.[20]

Mechanism of Action:

Quinoline antimalarials are thought to exert their effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its food vacuole.[26][27] The accumulation of these drugs within the acidic food vacuole leads to the inhibition of hemozoin formation, resulting in the buildup of toxic free heme and subsequent parasite death. [26][27]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[14][29][30]

Antibacterial Quinolines:

The most well-known class of quinoline-based antibacterials are the fluoroquinolones, which are technically derivatives of 4-oxo-1,4-dihdropyridine-3-carboxylic acid. However, the broader class of quinoline derivatives also exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][31][32] Some novel quinoline derivatives have shown efficacy against multidrug-resistant strains, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE).[29][31] Their mechanisms of action can include targeting bacterial DNA gyrase and topoisomerase IV.[30][32]

Antifungal Quinolines:

Certain quinoline derivatives have demonstrated significant antifungal activity against various pathogenic fungi, including *Candida* species.[30]

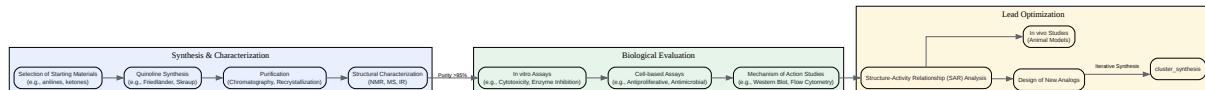
Neuroprotective Activity: A Promising Frontier in Neurodegenerative Diseases

Emerging research has highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[33][34][35][36][37]

Multifunctional Neuroprotective Mechanisms:

- Antioxidant Activity: Many quinoline derivatives can scavenge free radicals and reduce oxidative stress, a key pathological feature of neurodegenerative diseases.[33][34][35][37]

- Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[33][35][36][37]
- Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B can protect dopaminergic neurons from degradation, a key strategy in Parkinson's disease treatment.[33][35][37]
- Metal Chelation: Some quinoline derivatives can chelate metal ions like copper and iron, which are implicated in the generation of reactive oxygen species and amyloid- β aggregation in Alzheimer's disease.[34]


Anti-inflammatory and Other Activities

The biological significance of the quinoline scaffold extends to other therapeutic areas as well. Numerous quinoline derivatives have been reported to possess potent anti-inflammatory, analgesic, antiviral, and anticonvulsant properties, further underscoring the remarkable versatility of this privileged structure.[5][12]

Experimental Protocols and Data Presentation

To provide a practical context for researchers, this section outlines a general experimental workflow for the synthesis and biological evaluation of novel quinoline derivatives, along with a structured table for data presentation.

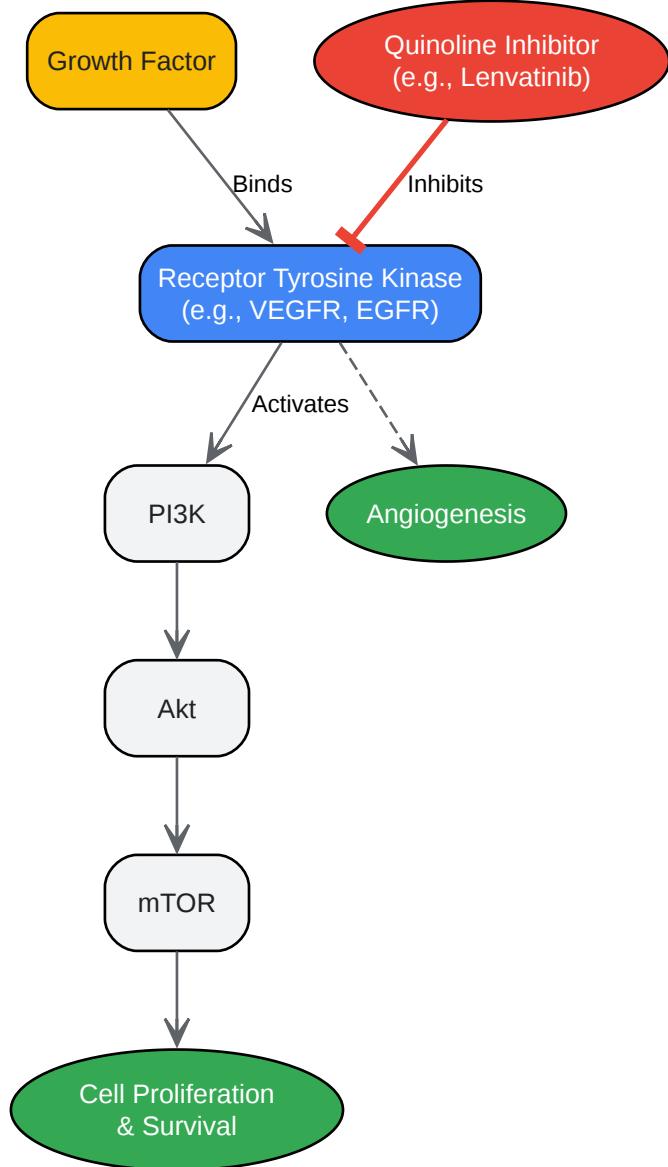
Experimental Workflow: Synthesis and Biological Evaluation of Quinoline Derivatives

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.


Compound ID	R ¹ Substituent	R ² Substituent	Anticancer IC ₅₀ (μM) [MCF-7]	Antibacteria I MIC (μg/mL) [S. aureus]	AChE Inhibition IC ₅₀ (μM)
QN-01	H	H	>100	64	>100
QN-02	4-Cl	H	15.2	16	25.8
QN-03	H	6-OCH ₃	22.5	32	12.3
QN-04	4-Cl	6-OCH ₃	1.8	4	0.9
Control	Doxorubicin	Ciprofloxacin	0.5	1	Donepezil: 0.02

Data are hypothetical and for illustrative purposes only.

Signaling Pathways and Mechanisms of Action

To visualize the complex interplay of quinoline derivatives with cellular machinery, diagrams of key signaling pathways are invaluable.

Quinoline Derivatives as Kinase Inhibitors in Cancer

[Click to download full resolution via product page](#)

Caption: Inhibition of receptor tyrosine kinase signaling by quinoline-based drugs in cancer cells.

Conclusion: The Future of the Quinoline Scaffold in Drug Discovery

The quinoline scaffold has unequivocally established itself as a privileged and perpetual structure in medicinal chemistry.^{[4][5][6][38]} Its journey from a component of coal tar to the core of numerous life-saving drugs is a compelling narrative of chemical versatility and biological significance. The continued exploration of new synthetic methodologies, including greener approaches, will undoubtedly expand the accessible chemical space of quinoline derivatives.^[17] As our understanding of complex diseases deepens, the multi-target potential of the quinoline scaffold makes it an increasingly attractive starting point for the design of next-generation therapeutics.^[34] From combating drug resistance in cancer and infectious diseases to addressing the multifaceted nature of neurodegenerative disorders, the quinoline scaffold is poised to remain at the forefront of drug discovery for the foreseeable future.

References

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. *Antioxidants*. [\[Link\]](#)
- Baran, W., & Szelag, M. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. *Expert Opinion on Drug Discovery*. [\[Link\]](#)
- Kaur, M., & Singh, M. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. *Anti-Cancer Agents in Medicinal Chemistry*. [\[Link\]](#)
- Kumar, S., & Singh, B. K. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. *Oriental Journal of Chemistry*. [\[Link\]](#)
- Moor, L. F. E., et al. (2022). Review on recent development of quinoline for anticancer activities. *Journal of the Indian Chemical Society*. [\[Link\]](#)
- Perrone, R., et al. (2003). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C-Adrenoceptor Antagonists. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- Al-Ostoot, F. H., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. *Results in Chemistry*. [\[Link\]](#)
- Mekonnen, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. *RSC Advances*. [\[Link\]](#)
- Santos, M. A., & Sousa, C. (2020). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. *Alzheimer's & Dementia*. [\[Link\]](#)

- Al-Ostoot, F. H., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. *Biointerface Research in Applied Chemistry*. [Link]
- Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. *Journal of the Iranian Chemical Society*. [Link]
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Synthesis of Quinolines: A Green Perspective. *ACS Sustainable Chemistry & Engineering*. [Link]
- Sato, W., et al. (1997). Structure–Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. *Journal of Medicinal Chemistry*. [Link]
- Szelag, M., & Baran, W. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. *Expert Opinion on Drug Discovery*. [Link]
- Kocisko, D. A., et al. (2006). Similar Structure–Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. *Journal of Medicinal Chemistry*. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. *Futuristic Trends in Chemical, Material Sciences & Nano Technology*. [Link]
- Kumar, S., et al. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. *Bioorganic Chemistry*. [Link]
- Nainwal, L., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. *Frontiers in Chemistry*. [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. *Current Medicinal Chemistry*. [Link]
- Afonso, C. A. M., & Matos, M. J. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. *Privileged Scaffolds in Medicinal Chemistry*. [Link]
- Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. *Antioxidants*. [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
- Kumar, D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. *Journal of Biomolecular Structure and Dynamics*. [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. *Current Medicinal Chemistry*. [Link]
- Singh, U. P., & Singh, R. K. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. *Current Topics in Medicinal Chemistry*. [Link]
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. *Antioxidants*. [Link]

- Singh, A., et al. (2021). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Acar, Ç., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [\[Link\]](#)
- Wikipedia. (n.d.). Chloroquine. Wikipedia. [\[Link\]](#)
- Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. [\[Link\]](#)
- Li, Y., et al. (2022).
- Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [\[Link\]](#)
- Kumar, D., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [\[Link\]](#)
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. [\[Link\]](#)
- Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [\[Link\]](#)
- Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [\[Link\]](#)
- Tilley, L., & Foley, M. (1995). Quinoline antimalarials: mechanisms of action and resistance.
- Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. [\[Link\]](#)
- Kumar, D., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [\[Link\]](#)
- Kumar, D., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [\[Link\]](#)
- Musso, L., et al. (2019).
- Wróblewska, Z., & Główacka, A. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [\[Link\]](#)
- Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. [\[Link\]](#)
- Coy-Barrera, E. (2025). The quinoline framework and related scaffolds in natural products with anti-Leishmania properties. Frontiers in Chemistry. [\[Link\]](#)
- Kumar, A., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Journal of Organic Chemistry. [\[Link\]](#)
- Kumar, S., et al. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. research.setu.ie [research.setu.ie]
- 10. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iipseries.org [iipseries.org]

- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chloroquine - Wikipedia [en.wikipedia.org]
- 24. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 29. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 34. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC
[pmc.ncbi.nlm.nih.gov]
- 38. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Quinoline Scaffold: A Privileged Cornerstone in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082417#biological-significance-of-the-quinoline-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com